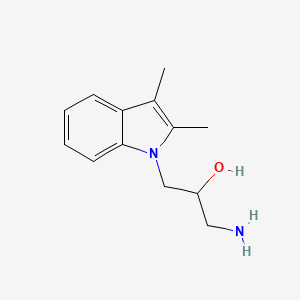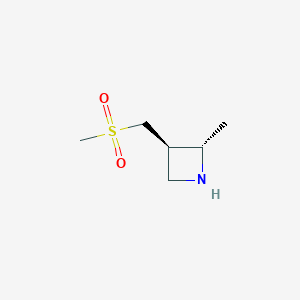
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with an amino group at the 3-position and a benzyl group at the 1-position. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: to maintain consistent reaction conditions
Automated systems: for precise control of temperature, pressure, and reactant addition
Purification techniques: such as crystallization or chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazolone derivatives
Reduction: Reduction of the amino group to form amine derivatives
Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or pyrazolone ring
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, alkylating agents
Major Products
Oxidation products: Pyrazolone derivatives with altered oxidation states
Reduction products: Amino derivatives with reduced functional groups
Substitution products: Various substituted pyrazolones depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets:
Enzyme inhibition: Binds to active sites of enzymes, inhibiting their activity
Receptor binding: Interacts with cellular receptors, modulating signal transduction pathways
Pathways involved: May affect pathways related to inflammation, pain, and cellular metabolism
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one
- 3-Amino-1-methyl-1H-pyrazol-5(4H)-one
- 3-Amino-1-ethyl-1H-pyrazol-5(4H)-one
Uniqueness
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-amino-2-benzyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c11-9-6-10(14)13(12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
InChI-Schlüssel |
KSGIMYMMQVQOBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)

![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)

![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)

![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)

![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)

